molecular formula C24H18ClNO4 B4010112 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate

3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate

Cat. No. B4010112
M. Wt: 419.9 g/mol
InChI Key: UBIUCQRAQHPOLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives, closely related to the target compound, has been explored for antiviral activity, indicating a method for synthesizing complex structures within this family. These derivatives demonstrate pronounced antiviral activity, suggesting a viable synthesis pathway for related compounds (Selivanov et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2-ethoxyphenyl (2E)-but-2-enoate, has been determined using single crystal X-ray diffraction, providing insights into the conformation and structural characteristics of these complex molecules. This analysis is crucial for understanding the behavior and reactivity of the target compound (Ganapathy et al., 2013).

Chemical Reactions and Properties

The target compound, being part of a broader family of azatetracyclo derivatives, exhibits significant chemical reactivity. For example, the synthesis and reactions of 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-yl)propanoic acid show the potential for conversion into various functional groups, demonstrating the compound's versatility in chemical reactions (Оkovytaya & Tarabara, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of closely related compounds have been thoroughly investigated. These studies provide a foundational understanding necessary for manipulating and applying the target compound in various contexts. Detailed crystallographic analysis, as demonstrated by Ganapathy et al. (2013), offers insights into the compound's solid-state characteristics, crucial for material science applications.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and susceptibility to transformations, are critical for utilizing the compound in chemical syntheses and potential applications. The reaction of similar compounds with strong bases or under photo-thermal conditions illustrates the diverse reactivity profile of the azatetracyclo family, indicating a rich chemistry that could be exploited for synthesizing novel derivatives and exploring new reactions (Burrowes et al., 1977).

properties

IUPAC Name

[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c25-13-6-4-12(5-7-13)24(29)30-15-3-1-2-14(10-15)26-22(27)20-16-8-9-17(19-11-18(16)19)21(20)23(26)28/h1-10,16-21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIUCQRAQHPOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 5
3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-chlorobenzoate

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